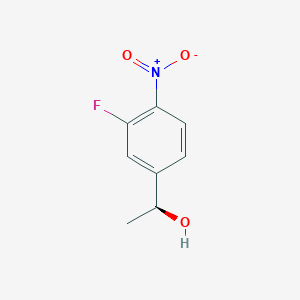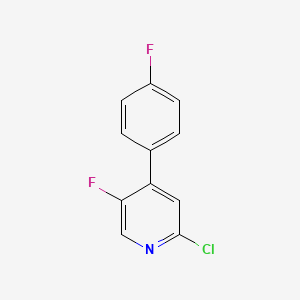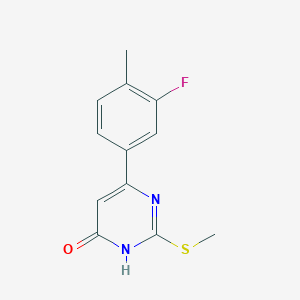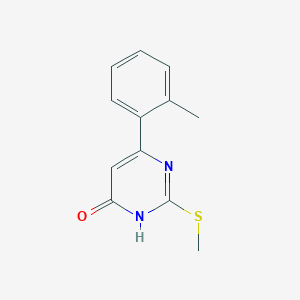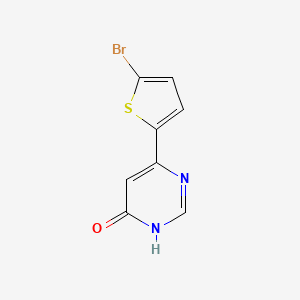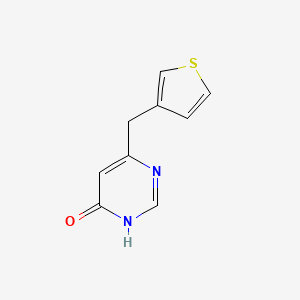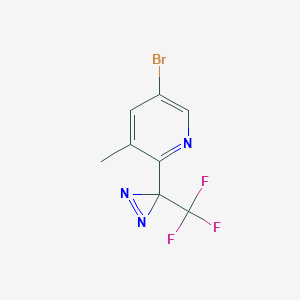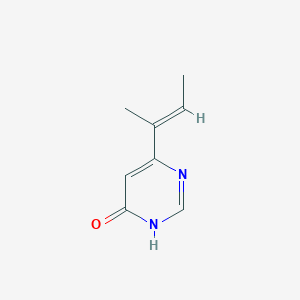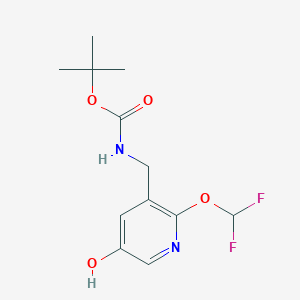
Tert-butyl ((2-(difluoromethoxy)-5-hydroxypyridin-3-yl)methyl)carbamate
Descripción general
Descripción
Tert-butyl ((2-(difluoromethoxy)-5-hydroxypyridin-3-yl)methyl)carbamate is a synthetic organic compound belonging to the class of carbamates These compounds are known for their versatility in chemical synthesis and biological applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl ((2-(difluoromethoxy)-5-hydroxypyridin-3-yl)methyl)carbamate typically involves several steps:
Formation of the Pyridine Ring: : This often starts with the appropriate substituted pyridine precursor.
Incorporation of Difluoromethoxy Group: : Through a substitution reaction, the difluoromethoxy group is introduced.
Introduction of the Hydroxyl Group: : This can be achieved through hydroxylation reactions.
Attachment of the Tert-butyl Carbamate Group: : This final step involves the use of tert-butyl isocyanate to form the carbamate linkage.
Industrial Production Methods: Industrial methods may optimize these steps to ensure high yield and purity. This can involve:
Catalysts to enhance reaction rates.
Use of solvents that facilitate the specific reactions.
Techniques such as crystallization or chromatography for purification.
Types of Reactions
Oxidation: : this compound can undergo oxidation reactions, often yielding quinones or other oxidized derivatives.
Reduction: : This compound can be reduced, potentially affecting the difluoromethoxy group or the pyridine ring.
Substitution: : The compound can participate in nucleophilic substitution reactions, particularly where the hydroxyl group is involved.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Lithium aluminium hydride, hydrogen gas with catalysts.
Substituting Reagents: : Halides, organometallic compounds.
Major Products Formed: Depending on the reactions, the products can vary widely, including:
Oxidized derivatives.
Reduced forms of the compound.
Various substituted products with altered functional groups.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is utilized as a building block for more complex molecules. Its functional groups allow for diverse chemical transformations, making it valuable for synthetic organic chemistry.
Biology and Medicine: In biological and medicinal research, Tert-butyl ((2-(difluoromethoxy)-5-hydroxypyridin-3-yl)methyl)carbamate shows potential in drug discovery. Its structure suggests it could interact with specific biological targets, possibly leading to therapeutic applications.
Industry: Industrial applications might include its use in the synthesis of agrochemicals, pharmaceuticals, and materials science due to its versatile reactivity and functional properties.
Mecanismo De Acción
The mechanism by which Tert-butyl ((2-(difluoromethoxy)-5-hydroxypyridin-3-yl)methyl)carbamate exerts its effects often involves interactions at the molecular level:
Molecular Targets: : Enzymes, receptors, or other proteins.
Pathways Involved: : The compound may modulate biochemical pathways, influencing various physiological or biochemical processes.
Comparación Con Compuestos Similares
Comparison: When compared to other carbamates and similar pyridine-containing compounds, Tert-butyl ((2-(difluoromethoxy)-5-hydroxypyridin-3-yl)methyl)carbamate stands out due to its difluoromethoxy group, which can enhance biological activity and improve pharmacokinetic properties.
Similar Compounds
Pyridine derivatives with hydroxyl or methoxy groups.
Other carbamates with substituted aromatic rings.
Propiedades
IUPAC Name |
tert-butyl N-[[2-(difluoromethoxy)-5-hydroxypyridin-3-yl]methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F2N2O4/c1-12(2,3)20-11(18)16-5-7-4-8(17)6-15-9(7)19-10(13)14/h4,6,10,17H,5H2,1-3H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IILLTNHTMPZVIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(N=CC(=C1)O)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F2N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-bromo-7,7-dimethyl-5,6,7,8-tetrahydro-9H-pyrido[3,2-b]indol-9-one](/img/structure/B1487132.png)
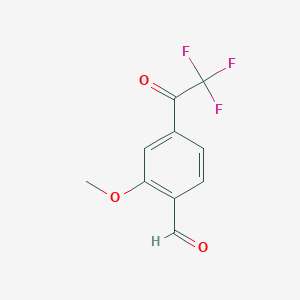

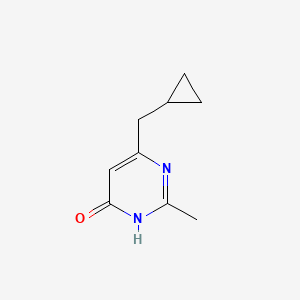
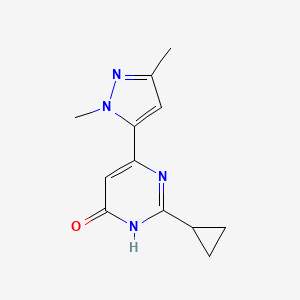
![6-cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B1487143.png)
